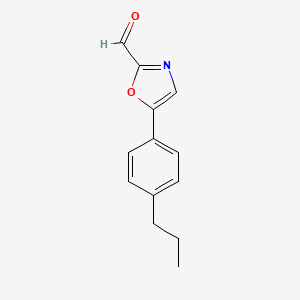

5-(4-Propylphenyl)oxazole-2-carbaldehyde

Description

5-(4-Propylphenyl)oxazole-2-carbaldehyde (CAS: 1352524-65-2) is a heterocyclic compound with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol . It belongs to the oxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. The 4-propylphenyl substituent at the 5-position and the carbaldehyde group at the 2-position define its unique reactivity and physicochemical properties. The compound is typically synthesized for applications in medicinal chemistry and materials science, though commercial availability has been discontinued, as noted by CymitQuimica . Its purity in research settings is reported as 97%, with structural verification relying on spectroscopic methods such as NMR and IR .

Properties

CAS No. |

1352524-65-2 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

5-(4-propylphenyl)-1,3-oxazole-2-carbaldehyde |

InChI |

InChI=1S/C13H13NO2/c1-2-3-10-4-6-11(7-5-10)12-8-14-13(9-15)16-12/h4-9H,2-3H2,1H3 |

InChI Key |

OOLRIHYCTNCKHB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CN=C(O2)C=O |

Origin of Product |

United States |

Biological Activity

5-(4-Propylphenyl)oxazole-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Synthesis of 5-(4-Propylphenyl)oxazole-2-carbaldehyde

The synthesis of 5-(4-propylphenyl)oxazole-2-carbaldehyde typically involves the condensation of appropriate aldehydes and phenolic compounds under acidic or basic conditions. The oxazole ring is formed through cyclization, which can be facilitated by heating or the use of catalysts. Although specific synthetic pathways for this compound are not widely documented, related oxazole derivatives have been synthesized using similar methodologies that involve the formation of heterocyclic structures.

Biological Activity

The biological activity of 5-(4-propylphenyl)oxazole-2-carbaldehyde has been investigated in various studies, revealing its potential in several therapeutic areas:

- Anticancer Activity : Research indicates that oxazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

- Immunomodulatory Effects : Some oxazole derivatives have demonstrated immunosuppressive and immunostimulatory activities. These effects are particularly relevant in autoimmune disorders and inflammatory conditions. The ability to modulate immune responses suggests that 5-(4-propylphenyl)oxazole-2-carbaldehyde could be beneficial in treating diseases characterized by dysregulated immune function .

- Antiviral Properties : Preliminary studies on related compounds indicate potential antiviral activity, particularly against human herpes virus type-1 (HHV-1). This activity is associated with the inhibition of viral replication and may involve interference with viral entry or replication mechanisms .

The exact mechanism of action for 5-(4-propylphenyl)oxazole-2-carbaldehyde remains to be fully elucidated; however, several hypotheses can be drawn from studies on similar compounds:

- Cell Signaling Modulation : Oxazoles are known to influence various cellular signaling pathways, including those involved in apoptosis and cell cycle regulation. This modulation can lead to enhanced apoptosis in cancer cells while sparing normal cells, thus providing a therapeutic window for cancer treatment .

- Inhibition of Enzymatic Activity : Some oxazoles act as enzyme inhibitors, affecting processes such as protein phosphorylation and proteolytic activity. This inhibition can disrupt critical pathways in cancer progression and viral replication .

Case Studies

Several case studies have highlighted the biological activities associated with oxazole derivatives:

- Study on Immunomodulatory Effects : A study evaluated a series of oxazolo[5,4-d]pyrimidines for their immunomodulatory properties. Compounds exhibited low toxicity while significantly inhibiting lymphocyte proliferation induced by mitogens. This suggests that similar derivatives, including 5-(4-propylphenyl)oxazole-2-carbaldehyde, may possess valuable immunoregulatory properties .

- Antiviral Activity Assessment : In vitro studies on related oxazole compounds demonstrated their ability to inhibit HHV-1 replication in cultured cells. The findings suggest that structural modifications within the oxazole framework can enhance antiviral potency, indicating that 5-(4-propylphenyl)oxazole-2-carbaldehyde may also exhibit similar effects .

Summary Table of Biological Activities

Comparison with Similar Compounds

The following analysis compares 5-(4-Propylphenyl)oxazole-2-carbaldehyde with structurally and functionally related compounds, focusing on molecular properties, substituent effects, and applications.

Structural Analogs: Oxazole and Oxadiazole Derivatives

Table 1: Comparison of Oxazole and Oxadiazole Derivatives

Key Observations :

- Core Heterocycle Influence: Oxazole derivatives (e.g., the target compound) exhibit distinct electronic properties compared to oxadiazoles (e.g., compound 4e) due to differences in ring electronegativity and aromaticity. Oxadiazoles generally show higher thermal stability, as evidenced by melting points (162–164°C for 4e vs.

- Substituent Effects: The 4-propylphenyl group in the target compound enhances lipophilicity compared to chlorophenyl derivatives (e.g., 5-chloro-2-(4-chlorophenyl)oxazole-4-carbaldehyde).

Functional Group Analogs: Carbaldehyde vs. Carboxylic Acid

Table 2: Functional Group Comparison

Key Observations :

- Reactivity : The carbaldehyde group in the target compound is more electrophilic than carboxylic acids, making it suitable for condensation reactions (e.g., Schiff base formation). Carboxylic acid derivatives, however, are preferred for hydrogen-bonding interactions in polymer matrices .

- Molecular Weight Impact : The addition of a hydroxyl group in the carboxylic acid analog increases molecular weight by 16 g/mol , marginally affecting solubility and melting behavior.

Substituent Effects in Polymeric Systems

This suggests that the 4-propylphenyl group in the target compound may similarly influence material properties in hybrid organic-inorganic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.